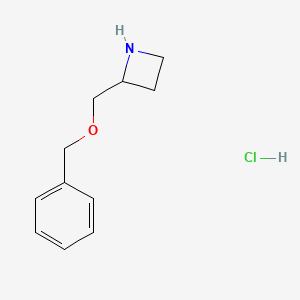

2-((Benzyloxy)methyl)azetidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((ベンジルオキシ)メチル)アゼチジン塩酸塩:

2. 製法

合成経路と反応条件

2-((ベンジルオキシ)メチル)アゼチジン塩酸塩の合成は、一般的に以下の手順で行われます。

アゼチジン環の形成: アゼチジン環は、[2+2]環状付加反応、例えばイミンとアルケン間の光化学反応であるアザ・パターノ-ビュッヒ反応によって合成できます.

ベンジルオキシ基の導入: ベンジルオキシ基は、求核置換反応によって導入できます。この反応では、適切なベンジルハライドが、塩基性条件下でアゼチジン誘導体と反応します.

塩酸塩の形成: 最後の段階では、遊離塩基を塩酸で処理して塩酸塩に変換します。

工業的生産方法

2-((ベンジルオキシ)メチル)アゼチジン塩酸塩の工業的生産方法には、上記の合成経路の最適化バージョンが含まれており、スケーラビリティ、コスト効率、環境への配慮に重点が置かれています。連続フロー化学や触媒プロセスは、効率と収率を向上させるために頻繁に用いられます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)methyl)azetidine hydrochloride typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through [2+2] cycloaddition reactions, such as the aza Paternò–Büchi reaction, which involves the photochemical reaction between an imine and an alkene.

Introduction of Benzyloxy Group: The benzyloxy group can be introduced through nucleophilic substitution reactions, where a suitable benzyl halide reacts with an azetidine derivative under basic conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

化学反応の分析

反応の種類

2-((ベンジルオキシ)メチル)アゼチジン塩酸塩は、以下のものを含む様々な種類の化学反応を起こします。

酸化: ベンジルオキシ基は、対応するアルデヒドまたはカルボン酸に酸化される可能性があります。

還元: アゼチジン環は、より安定な窒素含有化合物に還元される可能性があります。

置換: ベンジルオキシ基は、求核置換反応によって他の官能基に置換される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。

置換: 塩基性条件下で、ナトリウムメトキシド (NaOMe) やカリウム tert-ブトキシド (KOtBu) などの求核剤が使用されます。

主な生成物

酸化: ベンジルオキシ基の酸化により、ベンズアルデヒドまたは安息香酸が生成されます。

還元: アゼチジン環の還元により、より安定なアミンが生成されます。

置換: 置換反応により、様々な官能基化されたアゼチジン誘導体が生成されます。

4. 科学研究への応用

2-((ベンジルオキシ)メチル)アゼチジン塩酸塩は、科学研究において様々な応用があります。

化学: 複雑な分子の構築のための有機合成におけるビルディングブロックとして使用されます。

生物学: 創薬における生物活性分子の可能性について調査されています。

医学: 降圧薬や抗がん剤としての可能性を含む薬理学的特性について研究されています。

科学的研究の応用

2-((Benzyloxy)methyl)azetidine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its pharmacological properties, including potential use as an antihypertensive or anticancer agent.

Industry: Utilized in the synthesis of polymers and other industrially relevant materials.

作用機序

2-((ベンジルオキシ)メチル)アゼチジン塩酸塩の作用機序には、反応性のアゼチジン環とベンジルオキシ基を通じて分子標的との相互作用が含まれます。アゼチジン環の環状歪みは、求核攻撃を促進し、結合の開裂と新しい結合の形成につながります。この反応性は、様々な化学変換や生物学的相互作用で活用されます。

類似化合物との比較

類似化合物

アゼチジン: ベンジルオキシ基を持たない、より単純な四員環状窒素含有環。

2-アゼチジノン: アゼチジンのラクタム誘導体であり、その安定性とβ-ラクタム系抗生物質における用途で知られています。

N-ベンジルアゼチジン: ベンジルオキシ基ではなく、直接ベンジル基が結合している、2-((ベンジルオキシ)メチル)アゼチジンと類似した化合物。

独自性

アゼチジン環とベンジルオキシ基の組み合わせにより、様々な化学的および生物学的研究のための汎用性の高い足場が提供されます .

特性

CAS番号 |

1956365-49-3 |

|---|---|

分子式 |

C11H16ClNO |

分子量 |

213.70 g/mol |

IUPAC名 |

2-(phenylmethoxymethyl)azetidine;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)8-13-9-11-6-7-12-11;/h1-5,11-12H,6-9H2;1H |

InChIキー |

GBTOUDGMFQWPPJ-UHFFFAOYSA-N |

正規SMILES |

C1CNC1COCC2=CC=CC=C2.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11891661.png)

![5-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11891670.png)

![5H-Indeno[1,2-b]pyridine-5-carboxylic acid](/img/structure/B11891689.png)

![2-Methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11891691.png)

![3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11891720.png)